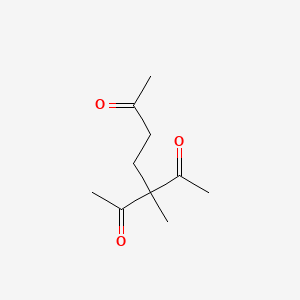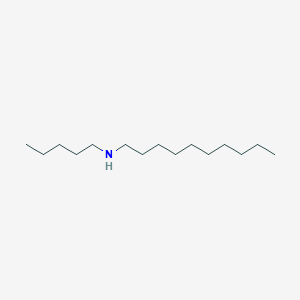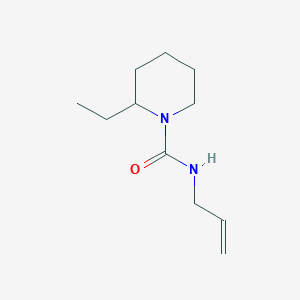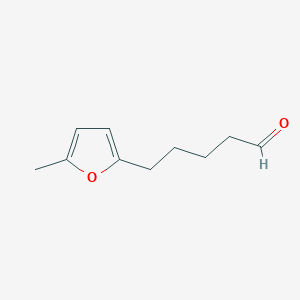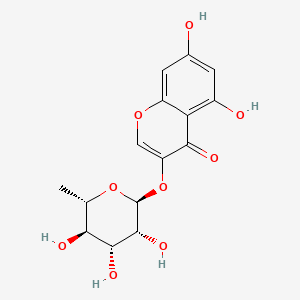
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-5,7-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eucryphin is a naturally occurring chromone glycoside derived from the rhizomes of Astilbe thunbergii It is known for its various pharmacological properties, including anti-inflammatory and wound-healing effects
準備方法
Synthetic Routes and Reaction Conditions
The total synthesis of Eucryphin involves several steps, starting from commercially available phloroglucinol. The key step in the synthesis is the selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone using iodosobenzene diacetate as the reagent . This method allows for the creation of functional chromone derivatives, including Eucryphin.
Industrial Production Methods
While specific industrial production methods for Eucryphin are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods include the use of various reagents and catalysts to achieve the desired chemical transformations.
化学反応の分析
Types of Reactions
Eucryphin undergoes several types of chemical reactions, including:
Oxidation: The selective oxidation of phloroglucinol to form a hydroxyl group at the C-3 position of chromone.
Glycosylation: The addition of glycosyl groups to form glycosylated derivatives of Eucryphin.
Common Reagents and Conditions
Oxidation: Iodosobenzene diacetate is commonly used for the selective oxidation of phloroglucinol.
Glycosylation: Various glycosyl donors and catalysts are used to achieve glycosylation.
Major Products Formed
The major products formed from these reactions include Eucryphin and its glycosylated derivatives, which have been shown to possess various biological activities .
科学的研究の応用
Chemistry: Eucryphin and its derivatives are used as intermediates in the synthesis of other chromone-based compounds.
Biology: Eucryphin has been shown to have anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: Eucryphin has been formulated as an ointment that facilitates burn wound repair in mice when applied topically.
Industry: Eucryphin’s antioxidant properties make it a potential additive in various industrial applications.
作用機序
Eucryphin exerts its effects through several molecular targets and pathways:
Anti-inflammatory: Eucryphin increases the levels of interleukin-1 beta, monocyte chemoattractant protein-1, vascular endothelial growth factor, and transforming growth factor-beta 1 in the exudates from the wound area. These factors contribute to the wound-healing process.
Antioxidant: Eucryphin reduces oxidative damage by scavenging free radicals and inhibiting oxidative stress pathways.
類似化合物との比較
Eucryphin is unique among chromone glycosides due to its specific biological activities and chemical structure. Similar compounds include:
Bergenin: Another chromone glycoside with anti-inflammatory and antioxidant properties.
Astilbin: A flavonoid glycoside with similar pharmacological activities.
Chromone derivatives: Various chromone derivatives have been studied for their biological activities, but Eucryphin stands out due to its specific wound-healing properties.
Eucryphin’s unique combination of anti-inflammatory, antioxidant, and wound-healing properties makes it a valuable compound for further research and potential therapeutic applications.
特性
CAS番号 |
72021-22-8 |
|---|---|
分子式 |
C15H16O9 |
分子量 |
340.28 g/mol |
IUPAC名 |
5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C15H16O9/c1-5-11(18)13(20)14(21)15(23-5)24-9-4-22-8-3-6(16)2-7(17)10(8)12(9)19/h2-5,11,13-18,20-21H,1H3/t5-,11-,13+,14+,15-/m0/s1 |
InChIキー |
XCVOCJFOQNDTNC-ZNDRGHTASA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2=COC3=CC(=CC(=C3C2=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)
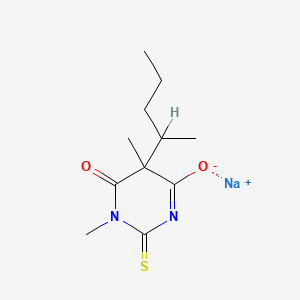
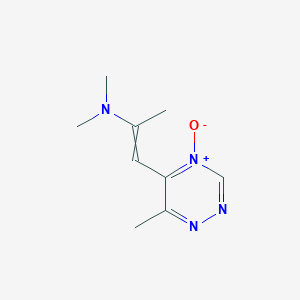

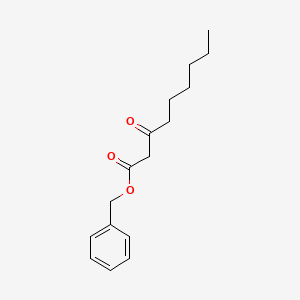
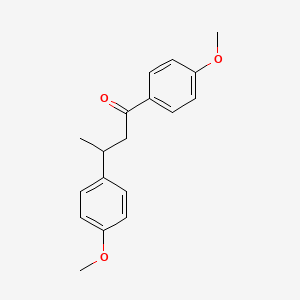
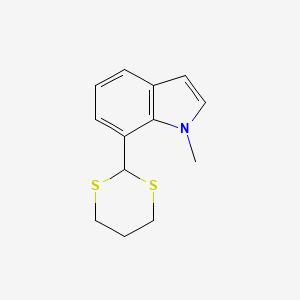
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
